molecular formula C11H6Cl2N4 B565198 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile CAS No. 329187-59-9

4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile

Cat. No. B565198
M. Wt: 265.097
InChI Key: MPEUVAXCNNGXQX-UHFFFAOYSA-N
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Description

“4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile” is a significant chemical compound belonging to the pyrimidine family, a class of heterocyclic compounds extensively utilized in diverse fields of chemistry and pharmaceutical research . It has the molecular formula C11H6Cl2N4 .


Synthesis Analysis

This compound plays a crucial role as an essential intermediate in the synthesis of Etravirine, a medication primarily prescribed for treating human immunodeficiency virus (HIV) infection . Etravirine has been a vital advancement in improving treatment options for individuals living with HIV, particularly those who have developed resistance to other antiretroviral medications .


Molecular Structure Analysis

The molecular weight of “4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile” is 265.09 g/mol . Its combination of benzonitrile and pyrimidine moieties makes it a promising scaffold for developing innovative pharmaceutical compounds .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 468.9±55.0 °C at 760 mmHg, and a flash point of 237.4±31.5 °C . It also has a molar refractivity of 64.9±0.4 cm3, a polar surface area of 62 Å2, and a molar volume of 175.8±5.0 cm3 .

Scientific Research Applications

  • Synthesis and Applications in HIV-1 Treatment : This compound is a crucial intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives. A study detailed its synthesis, starting from 2-thiouracil and proceeding through several steps to yield the final product (Ju Xiu-lia, 2015).

  • Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, which include derivatives of this compound, were synthesized as ligands for the histamine H4 receptor. These compounds showed potential as anti-inflammatory agents and in pain management, suggesting therapeutic applications (R. Altenbach et al., 2008).

  • Synthesis of New Heterocyclic Compounds : This compound served as a precursor in the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines. These derivatives are of interest in the development of novel heterocyclic compounds with potential applications in various fields (A. N. Zinchenko et al., 2017).

  • Antibacterial and Antifungal Activity : Derivatives of this compound were synthesized and tested for antibacterial and antifungal activities. This research shows the potential of these derivatives in the development of new antimicrobial agents (N. Thanh & N. T. Mai, 2009).

  • Dual Inhibitors in Cancer Therapy : The compound's derivatives have been explored as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating potential use in antitumor therapies (A. Gangjee et al., 2008).

  • Insecticidal and Antibacterial Potential : Some derivatives of this compound were evaluated for their insecticidal and antibacterial potential, suggesting applications in agricultural and pharmaceutical sectors (P. P. Deohate & Kalpana A. Palaspagar, 2020).

  • Fungicidal Activity : Research has demonstrated the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, where a derivative of this compound is a key intermediate in the degradation pathway. This suggests potential applications in environmental bioremediation (Seema B. Sharma et al., 2012).

  • Antitumor Activity : Derivatives of this compound have been tested for antitumor activity on transplantable mouse tumors, highlighting their potential in cancer treatment (V. Aldobaev et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The compound’s potential applications in medicinal chemistry have sparked considerable interest in scientific research . Its combination of benzonitrile and pyrimidine moieties makes it a promising scaffold for developing innovative pharmaceutical compounds . The presence of aromatic rings

properties

IUPAC Name

4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-9-5-10(13)17-11(16-9)15-8-3-1-7(6-14)2-4-8/h1-5H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEUVAXCNNGXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675827
Record name 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile

CAS RN

329187-59-9
Record name 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329187-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
X Lu, J Yang, D Kang, P Gao, D Daelemans… - Bioorganic & Medicinal …, 2018 - Elsevier
By means of structure-based molecular hybridization strategy, a series of novel diarylpyri(mi)dine derivatives targeting the entrance channel of HIV-1 reverse transcriptase (RT) were …
Number of citations: 10 www.sciencedirect.com

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